molecular formula C17H16FN5OS B4537255 N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

Cat. No. B4537255
M. Wt: 357.4 g/mol
InChI Key: VIKQRHKNCJMETO-UHFFFAOYSA-N
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Description

The compound “N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide” belongs to a class of chemicals that have garnered interest for their potential applications in various fields. While specific studies on this compound are scarce, related research on similar compounds provides insights into the methodology and significance of synthesizing such molecules.

Synthesis Analysis

The synthesis of compounds related to “N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide” often involves multiple steps, including acylation, cyclization, and substitution reactions. For instance, Shukla et al. (2012) explored the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, showcasing the intricacies involved in the synthesis process and the potential for generating compounds with improved solubility and potency (Shukla et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their function and potential applications. For example, the crystal structure analysis performed by Qi et al. (2011) on a novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate revealed insights into the compound's configuration and interactions (Qi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural elements. Research by Mohammadi-Farani et al. (2014) on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives highlighted the synthesis and in-vitro cytotoxicity evaluation, indicating the potential anticancer activity of these compounds (Mohammadi-Farani et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, play a significant role in the compound's application and efficacy. The work by Wang et al. (2014) on the synthesis and crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide exemplifies the type of analysis conducted to understand these aspects (Wang et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity under different conditions, is crucial for the application of these compounds. Studies such as the one by Duran and Demirayak (2012) on the synthesis and anticancer activities of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-(thiazole-2-yl)acetamide derivatives provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Duran & Demirayak, 2012).

properties

IUPAC Name

N-ethyl-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-2-22(13-8-4-3-5-9-13)16(24)12-25-17-19-20-21-23(17)15-11-7-6-10-14(15)18/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKQRHKNCJMETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
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N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
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N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
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N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
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N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
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N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

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